molecular formula C19H17FN2O4 B2632717 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891868-08-9

1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Número de catálogo: B2632717
Número CAS: 891868-08-9
Peso molecular: 356.353
Clave InChI: JUIRTXZSKJOEOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 3-fluorobenzyl group at position 2. This structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-25-16-7-6-15(11-17(16)26-2)22-9-8-21(18(23)19(22)24)12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRTXZSKJOEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione , also known as a tetrahydropyrazine derivative, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a tetrahydropyrazine core substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl moiety. The molecular formula is C19H17FN2O3C_{19}H_{17}FN_2O_3, and it features a molecular weight of approximately 344.35 g/mol. The compound's structural formula can be represented as follows:

1 3 4 dimethoxyphenyl 4 3 fluorophenyl methyl 1 2 3 4 tetrahydropyrazine 2 3 dione\text{1 3 4 dimethoxyphenyl 4 3 fluorophenyl methyl 1 2 3 4 tetrahydropyrazine 2 3 dione}

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrazines possess antioxidant properties . In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has been shown to inhibit the proliferation of several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 27.3 µM to 43.4 µM . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activities of this compound are largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cells . This inhibition can lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells.
  • Free Radical Scavenging : Its antioxidant capacity is linked to the ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving human colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Infection Models : In vivo models demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthesis/activity

Compound Substituents Molecular Formula Molecular Weight Key Properties/Findings Reference
Target compound : 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione 3,4-Dimethoxyphenyl (position 1); 3-fluorobenzyl (position 4) Not explicitly stated ~374.3 (estimated) Hypothesized enhanced solubility due to methoxy groups; potential CNS activity inferred from analogs.
1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 898438-12-5) 2-Methoxyphenyl (position 4); 3-chlorobenzyl (position 1) C₁₈H₁₅ClN₂O₃ 342.78 Commercial availability (research use); synthesized via condensation reactions. Stability data not provided.
1-(3,4-Difluorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 891869-65-1) 3,4-Difluorophenyl (position 1); 4-ethenylbenzyl (position 4) C₁₉H₁₄F₂N₂O₂ 340.32 Higher lipophilicity due to difluoro and ethenyl groups; potential for polymer conjugation via ethenyl moiety.
1-(3,5-Dimethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione 3,5-Dimethylphenyl (position 1); 3-(trifluoromethyl)benzyl (position 4) Not explicitly stated ~398.3 (estimated) Trifluoromethyl group enhances metabolic stability and binding affinity in hydrophobic pockets.
1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione Piperidin-4-yl (position 1); unsubstituted at position 4 C₉H₁₃N₃O₂ 195.22 Aliphatic piperidine substitution reduces aromatic interactions; used in CNS drug discovery for improved bioavailability.

Key Observations :

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy in the target compound): Enhance solubility and may facilitate hydrogen bonding with biological targets .
  • Electron-Withdrawing Groups (e.g., fluorine, chlorine, trifluoromethyl): Improve metabolic stability and influence receptor binding. For example, the trifluoromethyl group in increases lipophilicity and resistance to oxidative degradation.
  • Aromatic vs. Aliphatic Substitutions : Piperidine-substituted analogs () exhibit reduced aromatic stacking but improved blood-brain barrier penetration.

Synthetic Pathways :

  • Most analogs are synthesized via condensation reactions (e.g., hydrazine intermediates in ). The target compound likely follows similar routes, with methoxy and fluorine substituents introduced during precursor synthesis.

Biological Activity :

  • While direct data are lacking, tetrahydropyrazine-dione derivatives are associated with CNS activity (e.g., phosphodiesterase inhibition ). The 3-fluorophenyl group in the target compound may mimic bioisosteres seen in antipsychotic or antidepressant drugs.

Structural and Functional Insights

  • Tetrahydropyrazine-Dione Core : The dione moiety is prone to hydrolysis under acidic/basic conditions, but electron-withdrawing substituents (e.g., fluorine) may stabilize the core .
  • Fluorine vs. Chlorine : Compared to the chlorinated analog (), fluorine’s smaller size and lower electronegativity may reduce off-target interactions while maintaining metabolic stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.